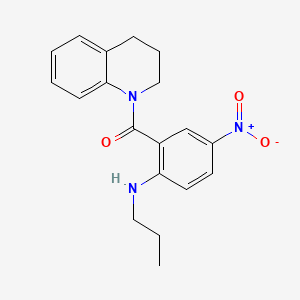
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline, also known as DNQX, is a chemical compound that belongs to the family of quinoxalinediones. It is a potent antagonist of ionotropic glutamate receptors, specifically the AMPA receptors. DNQX has been widely used in scientific research to study the role of glutamate receptors in the central nervous system and their involvement in various neurological disorders.
作用机制
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and preventing glutamate from binding. This leads to a decrease in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is a key process involved in synaptic plasticity and learning and memory. It has also been shown to reduce the severity of seizures in animal models of epilepsy.
实验室实验的优点和局限性
One of the major advantages of using 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline in lab experiments is its high potency and specificity for the AMPA receptor. This allows researchers to selectively block the activity of the AMPA receptor and investigate its role in various neurological disorders. However, one of the limitations of using 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline is its potential to affect other glutamate receptors, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research involving 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to investigate the role of the AMPA receptor in various neurological disorders. Another area of interest is the use of 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline in combination with other drugs to investigate potential synergistic effects in the treatment of neurological disorders. Finally, the development of new methods for delivering 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline to specific regions of the brain may allow for more targeted investigations of its effects on synaptic plasticity and learning and memory.
合成方法
The synthesis of 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline involves the reaction of 2,3-dichloroquinoxaline with aniline in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with propylamine and nitric acid to yield 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline. The chemical structure of 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline is shown below:
科学研究应用
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline has been extensively used in scientific research to investigate the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent antagonist of AMPA receptors, which are known to play a key role in synaptic plasticity and learning and memory.
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(propylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-11-20-17-10-9-15(22(24)25)13-16(17)19(23)21-12-5-7-14-6-3-4-8-18(14)21/h3-4,6,8-10,13,20H,2,5,7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXVXYITBVFUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(propylamino)phenyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

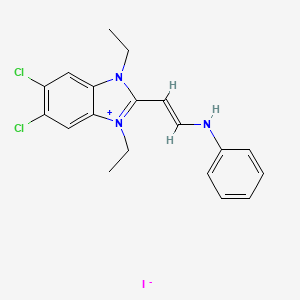
![N~1~,N~1~-diethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5295368.png)
![N-benzyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]sulfamide](/img/structure/B5295378.png)

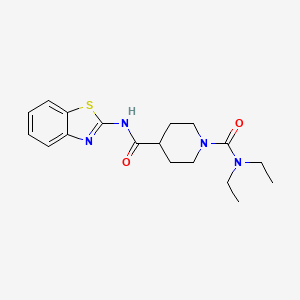
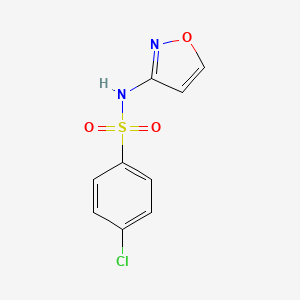
![3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5295400.png)
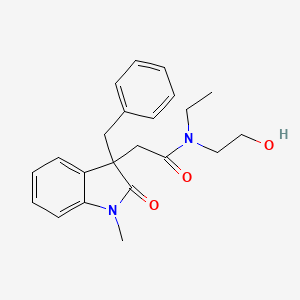
![3-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5295408.png)
![2-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5295416.png)
![[5-(1-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5295418.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5295425.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5295441.png)
![2-({4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}methyl)benzonitrile](/img/structure/B5295444.png)